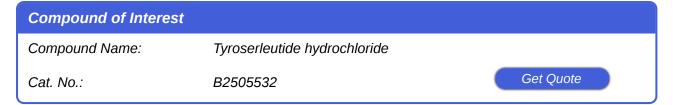


Application Notes and Protocols for Transwell Invasion Assay with Tyroserleutide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Transwell invasion assay to evaluate the anti-invasive properties of the tripeptide, Tyroserleutide (YSL). Tyroserleutide has demonstrated potential in inhibiting cancer cell invasion, and this protocol offers a standardized method for quantifying its effects.[1][2][3]

Introduction

Cancer metastasis is a complex process involving the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to simulate and quantify this invasive process.[4][5] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[4] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and can be quantified on the lower surface of the membrane.

Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine that has been shown to inhibit the growth and metastasis of various cancer cells, including hepatocellular carcinoma and melanoma.[2][3] Studies have indicated that YSL can suppress the invasive and adhesive capabilities of cancer cells by downregulating the expression of key molecules such as Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2



(MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] This protocol provides a detailed methodology to assess the inhibitory effect of Tyroserleutide on cancer cell invasion.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line used.

Materials

- 24-well Transwell inserts (e.g., 8 μm pore size)
- 24-well cell culture plates
- · Matrigel Basement Membrane Matrix
- · Serum-free cell culture medium
- Complete cell culture medium (containing fetal bovine serum FBS)
- Tyroserleutide (YSL)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
- Staining solution (e.g., 0.1% Crystal Violet or DAPI)
- Cotton swabs
- Inverted microscope with a camera
- Cell culture incubator (37°C, 5% CO₂)
- Selected cancer cell line (e.g., B16-F10 melanoma, SK-HEP-1 hepatocellular carcinoma)[1]
 [2]

Methods



1. Preparation of Transwell Inserts

- Thaw Matrigel on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel with cold, serum-free medium. The optimal dilution factor needs to be determined empirically for each cell line but a 1:3 to 1:5 dilution is a common starting point.
 [6]
- Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.
- Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[6]
- 2. Cell Preparation and Seeding
- Culture the selected cancer cells to approximately 80-90% confluency.
- Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to chemoattractants.
- Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
- Prepare different concentrations of Tyroserleutide in serum-free medium. Based on previous studies, a concentration range of 0.01 μg/mL to 100 μg/mL can be tested.[1][3]
- Mix the cell suspension with the Tyroserleutide solutions to achieve the desired final concentrations. Include a vehicle control (serum-free medium without Tyroserleutide).
- Add 100-200 μ L of the cell suspension containing Tyroserleutide (or vehicle) to the upper chamber of the Matrigel-coated Transwell inserts.

3. Incubation

- Add 600-800 μL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]
- Carefully place the Transwell inserts into the wells of the 24-well plate.



- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
- 4. Fixation and Staining
- After incubation, carefully remove the Transwell inserts from the wells.
- Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[6]
- Wash the inserts with PBS.
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol or 4% paraformaldehyde) for 10-20 minutes at room temperature.[6][7]
- Wash the inserts again with PBS.
- Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes at room temperature.[6]
- Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
- 5. Quantification of Cell Invasion
- Visualize the stained, invaded cells on the lower surface of the membrane using an inverted microscope.
- Capture images from at least 4-5 random fields of view for each insert at 10x or 20x magnification.
- Count the number of invaded cells in each field. The average number of cells per field can then be calculated.
- Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.



Data Presentation

The quantitative data from the Transwell invasion assay can be summarized in the following table. The results should be presented as the mean \pm standard deviation (SD) from at least three independent experiments.

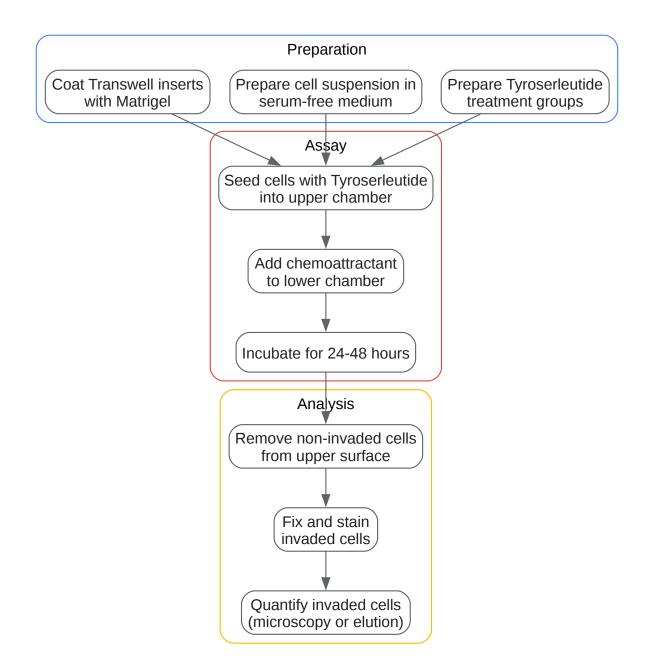
Treatment Group	Tyroserleutide Concentration (µg/mL)	Average Number of Invaded Cells per Field (Mean ± SD)	% Inhibition of Invasion
Vehicle Control	0	[Value]	0%
Tyroserleutide	0.01	[Value]	[Value]
Tyroserleutide	0.1	[Value]	[Value]
Tyroserleutide	1	[Value]	[Value]
Tyroserleutide	10	[Value]	[Value]
Tyroserleutide	100	[Value]	[Value]

Calculation of % Inhibition of Invasion:

% Inhibition = [(Number of invaded cells in control - Number of invaded cells in treatment) / Number of invaded cells in control] \times 100

Visualizations Experimental Workflow



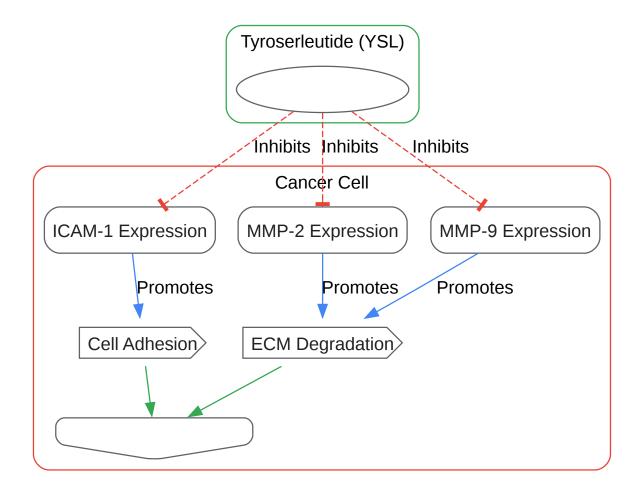


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Caption: Workflow for the Transwell Invasion Assay with Tyroserleutide.



Proposed Signaling Pathway of Tyroserleutide in Inhibiting Cell Invasion



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Caption: Proposed mechanism of Tyroserleutide in inhibiting cancer cell invasion.

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